molecular formula C10H4Cl2N2 B179974 2,4-Dichloroquinoline-6-carbonitrile CAS No. 150453-93-3

2,4-Dichloroquinoline-6-carbonitrile

Cat. No. B179974
M. Wt: 223.05 g/mol
InChI Key: WVFMAVUHEYKGLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloroquinoline-6-carbonitrile (DCQC) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. It is a heterocyclic compound that contains two chlorine atoms, a cyano group, and a quinoline ring system. DCQC has been widely used in the field of medicinal chemistry due to its unique properties, including its ability to act as a potent antitumor agent.

Scientific Research Applications

2,4-Dichloroquinoline-6-carbonitrile has been extensively studied for its potential use as an antitumor agent. Studies have shown that 2,4-Dichloroquinoline-6-carbonitrile exhibits potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, 2,4-Dichloroquinoline-6-carbonitrile has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.

Mechanism Of Action

The mechanism of action of 2,4-Dichloroquinoline-6-carbonitrile in cancer cells involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2,4-Dichloroquinoline-6-carbonitrile binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function and leading to DNA damage and cell death.

Biochemical And Physiological Effects

2,4-Dichloroquinoline-6-carbonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor activity, 2,4-Dichloroquinoline-6-carbonitrile has been shown to exhibit antimicrobial activity against a variety of bacteria and fungi. Additionally, 2,4-Dichloroquinoline-6-carbonitrile has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages And Limitations For Lab Experiments

2,4-Dichloroquinoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells, making it an ideal candidate for drug development. However, 2,4-Dichloroquinoline-6-carbonitrile also has some limitations, including its low solubility in water, which can limit its bioavailability and effectiveness.

Future Directions

There are several future directions for research on 2,4-Dichloroquinoline-6-carbonitrile. One potential area of research is the development of 2,4-Dichloroquinoline-6-carbonitrile analogs with improved solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of 2,4-Dichloroquinoline-6-carbonitrile and its potential use in combination with other cancer therapies. Finally, research is needed to explore the potential use of 2,4-Dichloroquinoline-6-carbonitrile in the treatment of other diseases, such as inflammatory and infectious diseases.
Conclusion:
In conclusion, 2,4-Dichloroquinoline-6-carbonitrile is a chemical compound with a diverse range of scientific research applications, including its potential use as an antitumor agent and its antimicrobial and anti-inflammatory properties. The synthesis of 2,4-Dichloroquinoline-6-carbonitrile involves the reaction between 2,4-dichloroaniline and malononitrile in the presence of a base catalyst. 2,4-Dichloroquinoline-6-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for cancer cells, but also has some limitations, including its low solubility in water. Future research on 2,4-Dichloroquinoline-6-carbonitrile should focus on the development of analogs with improved solubility and bioavailability, the mechanism of action, and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 2,4-Dichloroquinoline-6-carbonitrile involves the reaction between 2,4-dichloroaniline and malononitrile in the presence of a base catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of 2,4-Dichloroquinoline-6-carbonitrile. The yield of the reaction can be improved through optimization of the reaction conditions, such as temperature, solvent, and catalyst concentration.

properties

CAS RN

150453-93-3

Product Name

2,4-Dichloroquinoline-6-carbonitrile

Molecular Formula

C10H4Cl2N2

Molecular Weight

223.05 g/mol

IUPAC Name

2,4-dichloroquinoline-6-carbonitrile

InChI

InChI=1S/C10H4Cl2N2/c11-8-4-10(12)14-9-2-1-6(5-13)3-7(8)9/h1-4H

InChI Key

WVFMAVUHEYKGLE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CC(=N2)Cl)Cl

synonyms

2,4-dichloroquinoline-6-carbonitrile

Origin of Product

United States

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